molecular formula C12H19Cl2N3O B1455668 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride CAS No. 1354953-16-4

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride

Cat. No. B1455668
M. Wt: 292.2 g/mol
InChI Key: PKKVUELMZXUBFY-UHFFFAOYSA-N
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Description

“4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1269152-02-4 . It has a molecular weight of 306.23 and a molecular formula of C12H19Cl2N3O. The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.2 g/mol. It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Crystal Structure Analysis

The study by Revathi et al. (2015) on the crystal structure of the adduct comprising 4-hydroxypiperidin-1-yl and piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component demonstrates the compound's significance in structural chemistry. The crystal analysis reveals how intermolecular hydrogen bonds contribute to the formation of chains extending along the c-axis direction, emphasizing the compound's utility in understanding molecular interactions and structure-function relationships in materials science (Revathi et al., 2015).

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride have been widely studied, highlighting the compound's role in synthetic chemistry. For example, Andavan et al. (2005) explored the synthesis and characterization of a phenylene bis(N-heterocyclic carbene) and its di-Rh complex, showcasing the potential of related compounds in catalysis and organometallic chemistry. These studies underscore the versatility and applicability of these compounds in developing new chemical reactions and materials (Andavan et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15;;/h1-4,11,16H,5-8H2,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKVUELMZXUBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
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4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
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4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
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4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
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4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 6
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride

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